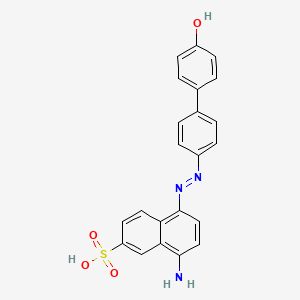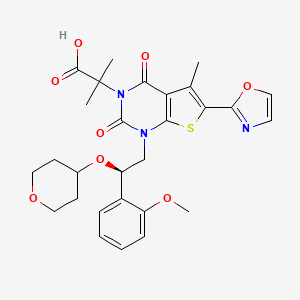![molecular formula C27H25F3N4O4 B609573 3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 1260181-14-3](/img/structure/B609573.png)
3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCS 21311 is an inhibitor of JAK3 (IC50 = 8 nM in an enzyme assay). It is selective for JAK3 over JAK1, JAK2, and tyrosine kinase 2 (TYK2; IC50s = 1,017, 2,550, and 8,055 nM, respectively) but does inhibit glycogen synthase kinase 3β (GSK-3β), PKCα, and PKCθ (IC50s = 13, 68, and 3 nM, respectively). TCS 21311 inhibits cytokine-induced STAT5 phosphorylation, a JAK3-dependent activity, in CTLL and M-07 cells (IC50s = 1,294 and 525 nM, respectively) and inhibits TCR/CD28-mediated T cell activation, a PCK-dependent activity, in Jurkat cells (IC50 = 689 nM). It also increases proliferation of mouse embryonic nephron progenitor cells (NPCs) and NPCs derived from human induced pluripotent stem cells (iPSCs) in the absence of bone morphogenic protein 7 (BMP7) when used at a concentration of 0.3 µM.
A potent JAK3 inhibitor; selective for JAK3 over JAK1, JAK2 and TYK2. It also inhibits GSK-3β, PKCα and PKCθ.
NIBR3049, also known as TCS-21311, is a potent and selective JAK3 inhibitor IC50 values of 8 nM..
Aplicaciones Científicas De Investigación
Synthesis for Clinical Trials : Enzastaurin, a compound related to the one , demonstrated potential in treating solid tumors and was in phase II clinical trials. Its metabolic products were explored, highlighting its relevance in oncology research (Wheeler & Clodfelter, 2008).
Inhibition of Glycolic Acid Oxidase : Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, which bear similarity to the chemical , were studied as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications in metabolic disorders (Rooney et al., 1983).
Synthesis and Antiviral Activity : Research on ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, which are structurally related, focused on their antiviral activity against viruses like influenza and hepatitis C, showcasing the compound's potential in antiviral therapy (Ivashchenko et al., 2014).
Pharmacological Evaluation for Adrenergic Receptors : A series of derivatives related to the compound were synthesized and evaluated for their affinity and selectivity towards adrenergic receptor subtypes, suggesting their potential in cardiovascular and neurological disorders (Romeo et al., 2001).
Anticonvulsant Activity : Derivatives of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were studied for their anticonvulsant properties, indicating the role of such compounds in developing new treatments for epilepsy (Kamiński et al., 2011).
Receptor Binding Affinity : The compound 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, structurally similar to the chemical , exhibited significant affinity to serotonin receptors, suggesting its potential in psychiatric and neurological disorders (Kossakowski et al., 2008).
Mecanismo De Acción
Target of Action
TCS 21311 primarily targets JAK3 , PKCα , PKCθ , and GSK-3β . JAK3 is a member of the Janus kinase family, which plays a crucial role in cytokine-triggered signaling events. PKCα and PKCθ are members of the protein kinase C family, involved in various cellular processes such as proliferation and differentiation. GSK-3β is a serine/threonine protein kinase involved in energy metabolism, neuronal cell development, and body pattern formation .
Mode of Action
TCS 21311 acts by inhibiting the enzymatic activity of its targets. It is a potent inhibitor of JAK3 with an IC50 of 8 nM, displaying over 100-fold selectivity over JAK1, JAK2, and TYK2 . It also inhibits PKCα, PKCθ, and GSK-3β with IC50s of 13, 68, and 3 nM, respectively . By inhibiting these enzymes, TCS 21311 disrupts the signaling pathways they are involved in, leading to changes in cellular functions.
Biochemical Pathways
The inhibition of JAK3 by TCS 21311 affects the JAK-STAT signaling pathway, which is involved in immune response regulation and hematopoiesis . The inhibition of PKCα and PKCθ disrupts PKC-mediated intracellular signaling, affecting processes such as T-cell activation . The inhibition of GSK-3β can impact various biochemical pathways, including Wnt/β-catenin signaling, which is involved in cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
The molecular and cellular effects of TCS 21311’s action depend on the specific cellular context. By inhibiting JAK3, PKCα, PKCθ, and GSK-3β, TCS 21311 can affect a variety of cellular processes, including immune response regulation, T-cell activation, and cell proliferation and differentiation .
Análisis Bioquímico
Biochemical Properties
TCS 21311 interacts with several enzymes and proteins within the cell. It is a potent inhibitor of JAK3, with an IC50 value of 8 nM . It also inhibits Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase C alpha (PKCα), and Protein Kinase C theta (PKCθ), with IC50 values of 3 nM, 13 nM, and 68 nM, respectively . These interactions influence various biochemical reactions within the cell.
Cellular Effects
TCS 21311 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits cytokine-induced STAT5 phosphorylation, a JAK3-dependent activity .
Molecular Mechanism
TCS 21311 exerts its effects at the molecular level through several mechanisms. It binds to JAK3, GSK-3β, PKCα, and PKCθ, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways.
Metabolic Pathways
TCS 21311 is involved in several metabolic pathways within the cell. It interacts with enzymes such as JAK3, GSK-3β, PKCα, and PKCθ
Propiedades
IUPAC Name |
3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRAWDGLMENOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678984 |
Source


|
| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260181-14-3 |
Source


|
| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)



![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)
